Samelisant

Beschreibung

SUVN-G3031 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a histamine H3 receptor (H3R) agonist

Eigenschaften

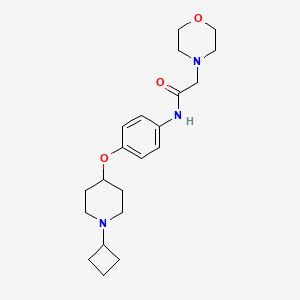

IUPAC Name |

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18/h4-7,18,20H,1-3,8-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXDUSQEXVQFGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394808-82-2 |

Source

|

| Record name | Samelisant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394808822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUVN-G3031 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAMELISANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V47O9NOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Samelisant: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samelisant (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist currently under investigation for the treatment of narcolepsy and other sleep-wake disorders.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the H3 receptor, the consequent downstream signaling events, and its effects on neurotransmitter systems. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism: Histamine H3 Receptor Inverse Agonism

This compound exerts its pharmacological effects primarily through its action as an inverse agonist at the histamine H3 receptor.[3][4] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that tonically inhibits the synthesis and release of histamine and other neurotransmitters.[3] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to a more robust disinhibition of neurotransmitter release than a neutral antagonist.

Receptor Binding and Affinity

This compound demonstrates high affinity for both human and rat H3 receptors, with no significant inter-species differences. This binding is reversible and occurs at the orthosteric site of the receptor.

| Parameter | Human H3R | Rat H3R | Reference |

| Binding Affinity (Ki) | 8.7 nM | 9.8 nM | |

| Binding Constant (Kb) from pA2 | 1.3 nM | 1.1 nM |

Functional Activity: Inverse Agonism

The inverse agonist activity of this compound has been confirmed in functional assays, such as the GTPγS binding assay. By reducing the basal level of G-protein activation, this compound effectively removes the inhibitory brake on neurotransmitter release.

The effect of this compound on the potency of histamine (pEC50) further illustrates its mechanism. In the presence of increasing concentrations of this compound, the pEC50 value of histamine for the H3 receptor decreases, demonstrating a competitive interaction.

| This compound Concentration | pEC50 of Histamine (Human H3R) | pEC50 of Histamine (Rat H3R) | Reference |

| 0 nM | 8.5 | 8.2 | |

| 1 nM | 8.2 | 7.9 | |

| 10 nM | 7.3 | 7.4 | |

| 100 nM | 6.2 | 6.4 |

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist (or through its constitutive activity), the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound blocks this inhibitory pathway, leading to an increase in cAMP levels.

Neurochemical Effects

By disinhibiting presynaptic H3 receptors, this compound leads to an increased release of several key neurotransmitters involved in wakefulness, cognition, and arousal.

Increased Histamine Release

As an inverse agonist of the H3 autoreceptor, this compound's primary effect is to increase the synthesis and release of histamine in the brain. This is evidenced by a dose-dependent increase in the levels of the histamine metabolite, tele-methylhistamine.

Modulation of Other Neurotransmitters

This compound also acts on H3 heteroreceptors located on non-histaminergic neurons, leading to the enhanced release of other neurotransmitters.

| Neurotransmitter | Brain Region | Effect of this compound | Reference |

| Dopamine | Cerebral Cortex | Increased | |

| Striatum | No effect | ||

| Nucleus Accumbens | No effect | ||

| Norepinephrine | Cerebral Cortex | Increased | |

| Acetylcholine | Cerebral Cortex | Increased |

The lack of effect on dopamine levels in the striatum and nucleus accumbens suggests a lower potential for abuse liability.

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical characterization of this compound.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat H3 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue homogenates.

-

Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]Nα-methylhistamine, is used.

-

Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

-

Objective: To determine the functional activity of this compound as an inverse agonist at the H3 receptor.

-

General Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the H3 receptor are used.

-

Assay: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).

-

Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is measured.

-

Data Analysis: Inverse agonism is demonstrated by a concentration-dependent decrease in basal [35S]GTPγS binding.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brains of freely moving animals.

-

General Protocol:

-

Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of a rat.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant, slow flow rate.

-

Sampling: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Analysis: The concentrations of neurotransmitters and their metabolites in the dialysate are quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Sleep Electroencephalography (EEG)

-

Objective: To assess the wake-promoting and anticataplectic effects of this compound in an animal model of narcolepsy.

-

General Protocol:

-

Animal Model: Orexin knockout mice, which exhibit symptoms of narcolepsy, are often used.

-

Surgery: Animals are implanted with a telemetric device for the recording of EEG and electromyography (EMG).

-

Recovery: A recovery period of several weeks is allowed.

-

Recording: Baseline EEG/EMG is recorded, followed by recordings after the administration of this compound or vehicle.

-

Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep) and cataplectic events. The effects of this compound on the duration and transitions of these states are then analyzed.

-

Conclusion

This compound is a potent and selective histamine H3 receptor inverse agonist with a well-defined mechanism of action. By reducing the constitutive activity of the H3 receptor, it effectively disinhibits the release of histamine and other key neurotransmitters involved in arousal and cognition. This leads to a robust wake-promoting effect and a modulation of neurochemical pathways that are dysregulated in disorders such as narcolepsy. The preclinical data, obtained through a combination of in vitro and in vivo studies, provide a strong rationale for its ongoing clinical development. This technical guide serves as a foundational resource for understanding the intricate pharmacology of this compound.

References

Samelisant: A Technical Guide to a Novel Histamine H3 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samelisant (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist currently under clinical investigation for the treatment of narcolepsy.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its pharmacological profile, mechanism of action, and key experimental findings. The information is intended to serve as a resource for researchers and professionals in the field of drug development and neuropharmacology.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the release of histamine and other neurotransmitters in the central nervous system, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][4] As an inhibitory G protein-coupled receptor (GPCR), its activation suppresses neurotransmitter release.[3] The H3 receptor exhibits high constitutive activity, meaning it can signal without an agonist. Inverse agonists of the H3 receptor, such as this compound, not only block the effects of agonists but also reduce the receptor's basal activity, leading to an increased release of histamine and other neurotransmitters. This mechanism underlies the wake-promoting and cognitive-enhancing effects observed with this class of compounds. This compound is being developed as an oral tablet formulation for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.

Pharmacological Profile of this compound

Binding Affinity and Potency

This compound demonstrates high-affinity binding to both human and rat histamine H3 receptors, with minimal species-specific variation. Its functional activity as an inverse agonist has been confirmed in GTPγS binding assays.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference(s) |

| Binding Affinity (Ki) | Human (hH3R) | 8.7 nM | |

| Rat (rH3R) | 9.8 nM | ||

| Functional Activity (IC50) | GTPγS Assay | 20 nM |

Selectivity Profile

This compound exhibits a high degree of selectivity for the H3 receptor. In a broad panel of over 70 other targets, including receptors, enzymes, ion channels, and transporters, this compound showed less than 50% inhibition at a concentration of 1 µM. Notably, it does not have significant binding affinity for sigma-1 and sigma-2 receptors, a differentiating feature from other H3 receptor inverse agonists like pitolisant.

Table 2: Selectivity and Safety Pharmacology of this compound

| Target/Assay | Result | Reference(s) |

| Off-Target Screening (70 targets) | < 50% inhibition at 1 µM | |

| Sigma-1 and Sigma-2 Receptors | No significant binding affinity | |

| hERG Channel | IC50 > 10 µM | |

| CYP Enzyme Inhibition/Induction | No significant liability |

Mechanism of Action and Signaling Pathways

As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation. This action reduces the receptor's constitutive activity, thereby disinhibiting the synthesis and release of histamine from presynaptic neurons. The increased synaptic histamine then acts on postsynaptic H1 and H2 receptors to promote wakefulness and cognitive function. Furthermore, by acting on H3 heteroreceptors, this compound also enhances the release of other key neurotransmitters involved in arousal and cognition.

Preclinical Studies

In Vivo Neurotransmitter Modulation

Microdialysis studies in rats have demonstrated that this compound administration leads to a significant increase in the extracellular levels of histamine, dopamine, and norepinephrine in the cerebral cortex. Importantly, it does not affect dopamine levels in the striatum or nucleus accumbens, suggesting a low potential for abuse. Additionally, this compound has been shown to increase acetylcholine levels in the cortex.

Table 3: Effects of this compound on Neurotransmitter Levels in Rats

| Brain Region | Histamine | Dopamine | Norepinephrine | Acetylcholine | Reference(s) |

| Cerebral Cortex | ↑ | ↑ | ↑ | ↑ | |

| Striatum | - | No change | - | - | |

| Nucleus Accumbens | - | No change | - | - | |

| ↑ indicates an increase; - indicates not reported. |

Wake-Promoting and Anti-Cataplectic Effects

In preclinical models relevant to narcolepsy, such as orexin knockout mice, this compound has demonstrated robust wake-promoting and anti-cataplectic effects. Oral administration of this compound significantly increased wakefulness and concomitantly decreased non-rapid eye movement (NREM) sleep. Furthermore, it produced a significant reduction in cataplectic-like episodes and direct transitions from wakefulness to REM sleep.

Clinical Development

This compound is currently in Phase II clinical trials for the treatment of narcolepsy. A double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adult patients with narcolepsy. The primary endpoint for one of the studies was the change in the Epworth Sleepiness Scale (ESS) score. Results from a Phase II study showed a statistically significant and clinically meaningful reduction in ESS scores compared to placebo. Another Phase II study is evaluating the efficacy of this compound in treating cataplexy in patients with narcolepsy type 1.

Experimental Methodologies

Detailed, step-by-step protocols for the following key experiments are summarized based on the available literature.

Radioligand Binding Assay

The binding affinity of this compound to H3 receptors is determined using a competitive radioligand binding assay. This typically involves incubating membranes prepared from cells expressing the recombinant human or rat H3 receptor with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The radioactivity is then measured, and the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Functional Assay

The inverse agonist activity of this compound is assessed using a GTPγS binding assay. This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. In the case of an inverse agonist, increasing concentrations of this compound are added to cell membranes containing the H3 receptor, and the resulting decrease in basal [35S]GTPγS binding is measured. This reduction in G protein activation in the absence of an agonist is indicative of inverse agonism.

In Vivo Microdialysis

To assess the effect of this compound on neurotransmitter levels in the brain, in vivo microdialysis is performed in freely moving rats. A microdialysis probe is surgically implanted into a specific brain region, such as the prefrontal cortex. Following a recovery period, the probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals before and after the administration of this compound. The concentrations of neurotransmitters in the dialysate are then quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

Sleep EEG in Orexin Knockout Mice

The wake-promoting and anti-cataplectic effects of this compound are evaluated in orexin knockout mice, a well-established animal model of narcolepsy. Animals are implanted with telemetric devices for the simultaneous recording of electroencephalography (EEG) and electromyography (EMG). After a recovery period, baseline sleep-wake patterns are recorded. This compound is then administered, and changes in the duration of wakefulness, NREM sleep, and REM sleep, as well as the frequency of cataplectic episodes, are analyzed.

Conclusion

This compound is a promising H3 receptor inverse agonist with a strong preclinical rationale for the treatment of narcolepsy. Its high potency, selectivity, and favorable safety profile, combined with demonstrated efficacy in animal models, support its ongoing clinical development. The data summarized in this guide highlight the key attributes of this compound and provide a foundation for further research and clinical investigation into its therapeutic potential.

References

- 1. suven.com [suven.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of SUVN-G3031: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SUVN-G3031, also known as Samelisant, is a novel, potent, and selective histamine H3 receptor (H3R) inverse agonist that has been developed as a potential therapeutic agent for sleep disorders such as narcolepsy.[1][2] This technical guide provides a comprehensive overview of the discovery and chemical synthesis of SUVN-G3031, intended for researchers, scientists, and drug development professionals. The document details the scientific rationale behind its development, the multi-step chemical synthesis process, and the key in-vitro and in-vivo experimental protocols used for its characterization. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction: The Rationale for an H3 Receptor Inverse Agonist

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in the central nervous system. Inverse agonists of the H3 receptor block its constitutive activity, leading to an increased release of these wake-promoting neurotransmitters. This mechanism of action forms the basis for the therapeutic potential of H3R inverse agonists in treating disorders of excessive daytime sleepiness, such as narcolepsy.[3] SUVN-G3031 was developed by Suven Life Sciences as a potent, selective, and orally bioavailable H3R inverse agonist with a favorable pharmacokinetic and safety profile.[1][4]

Discovery of SUVN-G3031

The discovery of SUVN-G3031 was the result of a systematic chemical optimization program aimed at identifying a clinical candidate with high potency, selectivity, and desirable drug-like properties. The lead optimization process focused on modifying a series of compounds to improve their affinity for the H3 receptor, enhance their pharmacokinetic profile, and minimize off-target effects. This effort culminated in the identification of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide, designated as SUVN-G3031.

Chemical Synthesis of SUVN-G3031

The chemical synthesis of SUVN-G3031 is a multi-step process that involves the preparation of key intermediates followed by their assembly to yield the final compound. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Scheme

The synthesis of SUVN-G3031 can be conceptually divided into three main parts:

-

Synthesis of the piperidine core: N-alkylation of 4-hydroxypiperidine with cyclobutanone via reductive amination.

-

Synthesis of the aromatic amine intermediate: Preparation of 4-(2-morpholinoacetamido)phenol.

-

Coupling and final salt formation: Mitsunobu reaction to couple the piperidine and aromatic intermediates, followed by conversion to the dihydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclobutylpiperidin-4-ol

-

To a solution of piperidin-4-ol (1 equivalent) in a suitable solvent such as dichloromethane or methanol, add cyclobutanone (1.1 equivalents).

-

The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), is then added portion-wise.

-

The reaction is stirred at room temperature overnight.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield 1-cyclobutylpiperidin-4-ol, which may be purified by column chromatography.

Step 2: Synthesis of N-(4-hydroxyphenyl)-2-morpholinoacetamide

-

4-Aminophenol (1 equivalent) is reacted with 2-morpholinoacetic acid (1.1 equivalents) in the presence of a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane at room temperature.

-

A base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents), is added to the mixture.

-

The reaction is stirred for 12-24 hours until completion.

-

The product is isolated by extraction and purified by crystallization or column chromatography to give N-(4-hydroxyphenyl)-2-morpholinoacetamide.

Step 3: Synthesis of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (SUVN-G3031 free base)

-

N-(4-hydroxyphenyl)-2-morpholinoacetamide (1 equivalent) and 1-cyclobutylpiperidin-4-ol (1.2 equivalents) are dissolved in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.

-

Triphenylphosphine (1.5 equivalents) is added to the solution.

-

The mixture is cooled to 0°C, and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the free base of SUVN-G3031.

Step 4: Formation of SUVN-G3031 Dihydrochloride

-

The purified free base of SUVN-G3031 is dissolved in a suitable solvent like ethyl acetate or methanol.

-

A solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring.

-

The resulting precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to afford SUVN-G3031 as a dihydrochloride salt.

In-Vitro and In-Vivo Pharmacology

SUVN-G3031 has been extensively characterized through a series of in-vitro and in-vivo studies to determine its pharmacological properties.

In-Vitro Studies

4.1.1. Histamine H3 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of SUVN-G3031 for the human and rat H3 receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat H3 receptor.

-

Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used.

-

Assay Conditions: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound (SUVN-G3031).

-

Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

4.1.2. GTPγS Functional Assay

-

Objective: To determine the functional activity of SUVN-G3031 at the H3 receptor and to confirm its inverse agonist properties.

-

Methodology:

-

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. Inverse agonists decrease the basal level of [35S]GTPγS binding.

-

Membrane Preparation: Membranes from cells expressing the H3 receptor are used.

-

Assay Conditions: Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of SUVN-G3031.

-

Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Separation: The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified.

-

Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which represents the concentration of SUVN-G3031 that causes a 50% reduction in basal [35S]GTPγS binding.

-

In-Vivo Studies

4.2.1. Pharmacokinetic Studies in Rats

-

Objective: To evaluate the pharmacokinetic profile of SUVN-G3031 after oral administration.

-

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are used.

-

Dosing: A single oral dose of SUVN-G3031 is administered by gavage.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of SUVN-G3031 in the plasma samples is determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life (t1/2) are calculated.

-

Data Presentation

The following tables summarize the key quantitative data for SUVN-G3031.

Table 1: In-Vitro Binding Affinity and Functional Activity of SUVN-G3031

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human H3 | 8.73 nM | |

| Rat H3 | 9.8 nM | ||

| Functional Activity (IC50) | GTPγS Assay | 20 nM |

Table 2: Pharmacokinetic Properties of SUVN-G3031 in Rats (Oral Administration)

| Parameter | Value | Reference |

| Cmax | Data not publicly available in detail | |

| Tmax | Data not publicly available in detail | |

| AUC | Adequate oral exposure observed | |

| Half-life (t1/2) | Favorable elimination half-life |

Visualizations

Histamine H3 Receptor Signaling Pathway

Caption: Signaling pathway of the Histamine H3 Receptor.

Experimental Workflow for SUVN-G3031 Evaluation

Caption: Experimental workflow for the evaluation of SUVN-G3031.

Conclusion

SUVN-G3031 is a promising clinical candidate for the treatment of narcolepsy, developed through a rigorous process of drug discovery and preclinical evaluation. Its potent and selective inverse agonist activity at the histamine H3 receptor, coupled with favorable pharmacokinetic properties, underscores its potential to address the unmet medical needs of patients with sleep-wake disorders. The detailed synthetic route and experimental protocols provided in this guide offer valuable insights for researchers in the field of medicinal chemistry and pharmacology.

References

- 1. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.8. Pharmacokinetic study in rats [bio-protocol.org]

- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Samelisant (SUVN-G3031): A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Samelisant (SUVN-G3031) is a potent and selective histamine H3 receptor (H3R) inverse agonist under investigation for the treatment of narcolepsy and other sleep-wake disorders.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinity, selectivity, pharmacokinetic properties, and effects on neurotransmitter systems. The information is compiled from extensive preclinical and clinical data, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Narcolepsy is a chronic neurological condition characterized by excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles.[4] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other neurotransmitters involved in wakefulness, such as dopamine and norepinephrine.[5] Inverse agonists of the H3 receptor, like this compound, block the constitutive activity of the receptor, leading to increased histaminergic neurotransmission and promoting wakefulness. This compound is being developed as a potential therapeutic option to address the unmet medical needs in the management of narcolepsy.

Mechanism of Action

This compound acts as a potent and selective inverse agonist at the histamine H3 receptor. As an inverse agonist, it not only blocks the action of the endogenous agonist histamine but also reduces the basal, constitutive activity of the H3 receptor. This leads to a disinhibition of histamine release from histaminergic neurons. Furthermore, by acting on H3 heteroreceptors, this compound also enhances the release of other key wake-promoting neurotransmitters, including norepinephrine and dopamine, in brain regions such as the prefrontal cortex.

Signaling Pathway of the Histamine H3 Receptor and this compound's Action

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by an agonist (like histamine) inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound counteracts this pathway, leading to an increase in cAMP levels and subsequent downstream signaling that promotes neuronal activity and neurotransmitter release.

Pharmacological Data

Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to both human and rat histamine H3 receptors, with no significant inter-species variation. It exhibits high selectivity for the H3 receptor over a wide range of other receptors, ion channels, and transporters, indicating a low potential for off-target effects.

Table 1: In Vitro Binding Affinity of this compound

| Receptor | Species | Ki (nM) | Reference |

|---|---|---|---|

| Histamine H3 | Human | 8.7 |

| Histamine H3 | Rat | 9.8 | |

Unlike some other H3 receptor antagonists like pitolisant, this compound shows no significant binding affinity for sigma 1 and 2 receptors.

Functional Activity

This compound's inverse agonist activity has been confirmed in functional assays. In GTPγS binding assays, this compound demonstrates the ability to inhibit the binding of GTPγS, a hallmark of inverse agonism at Gi/o-coupled receptors.

Table 2: Functional Activity of this compound

| Assay | Species | Parameter | Value | Reference |

|---|---|---|---|---|

| GTPγS Binding | Human H3R | Inverse Agonist Activity | Confirmed | |

| Histamine-induced pEC50 shift | Human H3R | Kb (nM) | 1.3 |

| Histamine-induced pEC50 shift | Rat H3R | Kb (nM) | 1.1 | |

Neurochemical Effects

In vivo microdialysis studies in rats have shown that this compound significantly increases the extracellular levels of histamine, dopamine, and norepinephrine in the prefrontal cortex. Importantly, it does not alter dopamine levels in the striatum or nucleus accumbens, suggesting a low potential for abuse liability. This compound also increases acetylcholine levels in the cortex, which may contribute to its pro-cognitive effects.

Table 3: Effect of this compound on Neurotransmitter Levels

| Brain Region | Neurotransmitter | Effect | Reference |

|---|---|---|---|

| Prefrontal Cortex | Histamine | ↑ | |

| Prefrontal Cortex | Dopamine | ↑ | |

| Prefrontal Cortex | Norepinephrine | ↑ | |

| Cortex | Acetylcholine | ↑ | |

| Striatum | Dopamine | No change |

| Nucleus Accumbens | Dopamine | No change | |

Pharmacokinetics and Metabolism

This compound is characterized by good oral bioavailability and brain penetration. Phase 1 clinical studies in healthy volunteers have shown that it has a half-life ranging from 23 to 34 hours, supporting once-daily dosing. Peak plasma concentrations are reached approximately 3 hours after oral administration. The primary route of elimination is through renal excretion, with about 60% of the drug excreted unchanged. Studies have indicated that food, gender, and age do not have a clinically significant effect on the pharmacokinetics of this compound. Furthermore, this compound has a low potential for drug-drug interactions as it does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes.

Table 4: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

|---|---|---|

| Half-life (t1/2) | 23 - 34 hours | |

| Time to peak concentration (Tmax) | ~3 hours |

| Route of elimination | Primarily renal (~60% unchanged) | |

Preclinical Efficacy

In animal models of narcolepsy, such as orexin knockout mice, this compound has demonstrated robust wake-promoting effects, significantly increasing wakefulness and reducing non-rapid eye movement (NREM) sleep. It also significantly decreases the number of cataplectic episodes in these models. Additionally, this compound has shown pro-cognitive effects in various animal models of cognition.

Clinical Development and Safety

This compound has been evaluated in Phase 1 and Phase 2 clinical trials. In Phase 1 studies, it was found to be safe and well-tolerated in healthy volunteers at single oral doses up to 20 mg and multiple doses of 6 mg once daily for two weeks. The most commonly reported adverse events were dyssomnia, abnormal dreams, and hot flushes.

A Phase 2 proof-of-concept study in patients with narcolepsy demonstrated a statistically significant and clinically meaningful reduction in excessive daytime sleepiness as measured by the Epworth Sleepiness Scale (ESS). This compound was also safe and well-tolerated in this patient population. A subsequent Phase 2 study is underway to evaluate its efficacy in treating cataplexy in patients with narcolepsy type 1.

Experimental Protocols

The following are generalized protocols for key experiments used in the pharmacological characterization of H3 receptor ligands like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the H3 receptor.

GTPγS Binding Assay

This functional assay is used to determine whether a compound is an agonist, antagonist, or inverse agonist.

In Vivo Brain Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.

Sleep EEG Recording in Mice

This method is used to assess the effects of a compound on sleep-wake states.

Conclusion

This compound is a potent and selective histamine H3 receptor inverse agonist with a promising pharmacological profile for the treatment of narcolepsy. Its mechanism of action, involving the enhancement of histaminergic and other wake-promoting neurotransmitter systems, is well-supported by preclinical data. Favorable pharmacokinetic properties and a good safety profile observed in early clinical trials further underscore its therapeutic potential. Ongoing clinical development will continue to elucidate the efficacy and safety of this compound as a novel treatment for narcolepsy and potentially other disorders characterized by excessive daytime sleepiness.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. suvenneuro.com [suvenneuro.com]

- 3. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. suven.com [suven.com]

- 5. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]

Samelisant (SUVN-G3031): A Technical Guide to its Therapeutic Targets in Central Nervous System Disorders

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of samelisant (SUVN-G3031), a novel investigational drug, focusing on its mechanism of action, therapeutic targets, and potential applications in various Central Nervous System (CNS) disorders. It consolidates key preclinical and clinical data, details relevant experimental methodologies, and illustrates core concepts through signaling and workflow diagrams.

Executive Summary

This compound is a potent, selective, and orally bioavailable small molecule that acts as an inverse agonist at the histamine H3 receptor (H3R).[1] This receptor is a critical presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other key neurotransmitters involved in arousal, cognition, and sleep-wake cycles.[2] By blocking the constitutive activity of the H3R, this compound enhances the release of wake-promoting and pro-cognitive neurotransmitters, positioning it as a promising therapeutic agent for CNS disorders characterized by hypersomnolence and cognitive deficits.[1][2] Primary clinical development has focused on narcolepsy, with preclinical evidence also supporting its potential utility in cognitive disorders and Parkinson's disease.[1]

Core Therapeutic Target: The Histamine H3 Receptor (H3R)

The primary molecular target of this compound is the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.

-

Localization and Function : H3Rs are primarily located on the presynaptic terminals of neurons.

-

As Autoreceptors : On histaminergic neurons, H3Rs inhibit the synthesis and release of histamine.

-

As Heteroreceptors : On non-histaminergic neurons, H3Rs inhibit the release of other crucial neurotransmitters, including acetylcholine (ACh), norepinephrine (NE), and dopamine (DA).

-

-

Constitutive Activity : The H3R exhibits high constitutive (agonist-independent) activity, meaning it is partially "on" even in the absence of histamine. This tonic inhibitory activity suppresses neurotransmitter release.

This compound acts as an inverse agonist , not just a neutral antagonist. This means it binds to the H3R and reduces its basal, constitutive activity, thereby disinhibiting the presynaptic terminal and leading to a more robust increase in neurotransmitter release than a neutral antagonist would.

Mechanism of Action: Signaling and Neurochemical Effects

The therapeutic effects of this compound are a direct consequence of its inverse agonism at the H3R, which initiates a cascade of neurochemical changes in specific brain regions.

Signaling Pathway

As a Gi/o-coupled receptor, the activation of H3R (either by histamine or through its constitutive activity) leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels. This compound's binding counteracts this inhibitory signaling. This disinhibition is the primary mechanism that enhances the release of multiple neurotransmitters.

References

- 1. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine 3 receptor inverse agonist this compound (SUVN-G3031): Pharmacological characterization of an investigational agent for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Samelisant (SUVN-G3031): A Technical Guide to its Effects on Histamine, Dopamine, and Norepinephrine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Samelisant (SUVN-G3031) is a potent, selective, and orally bioavailable histamine H3 receptor (H3R) inverse agonist.[1][2] By targeting the constitutively active H3 autoreceptor, this compound effectively disinhibits the synthesis and release of histamine in the central nervous system. This primary action subsequently triggers a cascade of downstream effects, most notably the increased release of key wakefulness-promoting neurotransmitters, including dopamine and norepinephrine, in specific brain regions.[1][2] Preclinical evidence strongly supports its role in modulating these monoaminergic systems, providing a neurochemical basis for its therapeutic potential in disorders of excessive daytime sleepiness, such as narcolepsy.[1] This guide provides an in-depth technical overview of the pharmacological effects of this compound on histamine, dopamine, and norepinephrine, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization.

Mechanism of Action: Histamine H3 Receptor Inverse Agonism

The histamine H3 receptor is a Gi/o-protein coupled receptor that acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release through a negative feedback loop. It also functions as a heteroreceptor on non-histaminergic neurons, where it similarly inhibits the release of other neurotransmitters, including dopamine and norepinephrine. The H3 receptor exhibits high constitutive activity, meaning it maintains a basal level of inhibitory signaling even in the absence of its endogenous agonist, histamine.

This compound functions as an inverse agonist , not merely blocking the receptor like a neutral antagonist, but actively binding to it and suppressing its basal, constitutive activity. This action effectively "cuts the brakes" on the inhibitory tone maintained by the H3 receptor. The consequences are twofold:

-

On Histaminergic Neurons: By inhibiting the H3 autoreceptor's constitutive activity, this compound increases the synthesis and release of histamine. This is evidenced by dose-dependent increases in the brain metabolite of histamine, tele-methylhistamine.

-

On Dopaminergic and Noradrenergic Neurons: By inhibiting H3 heteroreceptors located on these neurons, this compound removes the tonic inhibition, leading to increased release of dopamine and norepinephrine, specifically within the cerebral cortex.

This dual mechanism, which enhances levels of three major wakefulness-promoting neurotransmitters, underpins the rationale for developing this compound for conditions like narcolepsy.

Quantitative Data

The following tables summarize the key quantitative parameters defining this compound's interaction with the H3 receptor and its downstream effects.

Table 1: Receptor Binding Affinity

This table details the binding affinity of this compound for human and rat H3 receptors, determined by radioligand displacement assays. The low nanomolar Ki values indicate high-affinity binding.

| Parameter | Species | Value (nM) | Reference(s) |

| Ki (Inhibition Constant) | Human (hH3R) | 8.7 | |

| Rat (rH3R) | 9.8 | ||

| Kb (Equilibrium Dissociation Constant) | Human (hH3R) | 1.3 | |

| Rat (rH3R) | 1.1 |

Ki values indicate high potency with no significant inter-species differences. Kb values were deduced from pA2 values in functional assays.

Table 2: Functional Activity (Inverse Agonism)

This table shows the functional activity of this compound, demonstrating its ability to antagonize histamine's effect. The data is derived from GTPγS binding assays.

| Parameter | Species | Condition | Value | Reference(s) |

| Histamine pEC50 | Human | Baseline | 8.5 | |

| Human | + 1 nM this compound | 8.2 | ||

| Human | + 10 nM this compound | 7.3 | ||

| Human | + 100 nM this compound | 6.2 | ||

| Histamine pEC50 | Rat | Baseline | 8.2 | |

| Rat | + 1 nM this compound | 7.9 | ||

| Rat | + 10 nM this compound | 7.4 | ||

| Rat | + 100 nM this compound | 6.4 |

The rightward shift (decrease) in histamine pEC50 in the presence of increasing concentrations of this compound confirms its competitive binding and functional antagonism at the H3 receptor.

Table 3: In Vivo Neurochemical Effects in Rat Cerebral Cortex

This table summarizes the observed effects of this compound on extracellular neurotransmitter levels in the rat prefrontal cortex, as measured by in vivo microdialysis.

| Neurotransmitter | Doses (p.o.) | Observed Effect in Cerebral Cortex | Effect in Striatum / Nucleus Accumbens | Reference(s) |

| Histamine | 10, 30 mg/kg | Significant, dose-dependent increase (measured via tele-methylhistamine) | Not Reported | |

| Dopamine (DA) | 10, 30 mg/kg | Significant, dose-dependent increase, reaching approx. 250% of baseline at 30 mg/kg. | No significant effect | |

| Norepinephrine (NE) | 10, 30 mg/kg | Significant, dose-dependent increase, reaching approx. 350% of baseline at 30 mg/kg. | Not Reported |

Quantitative estimates are based on graphical data presented in Nirogi et al., 2021. The lack of effect on dopamine in the striatum and nucleus accumbens suggests a lower potential for abuse liability.

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments cited. Note: These represent standardized protocols, as the complete, detailed methods from the primary preclinical studies were not fully available in the public domain.

H3 Receptor Radioligand Binding Assay

This assay quantifies the affinity of this compound for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.

-

Membrane Preparation : Membranes from HEK293 cells stably expressing recombinant human or rat H3 receptors are prepared. Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the final assay buffer.

-

Competitive Binding Incubation : The assay is performed in a 96-well plate format. To each well, the following are added:

-

Cell membrane preparation.

-

A fixed concentration of the H3R agonist radioligand, typically [3H]-Nα-methylhistamine ([3H]-NAMH).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

For determining non-specific binding, a high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit is used instead of this compound.

-

-

Separation of Bound and Free Ligand : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.

-

Quantification : The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then measured using a liquid scintillation counter.

-

Data Analysis : The data are used to generate a competition curve, plotting the percentage of specifically bound radioligand against the concentration of this compound. A non-linear regression analysis is used to determine the IC50 (the concentration of this compound that displaces 50% of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. It is used to determine if a ligand is an agonist, antagonist, or inverse agonist.

-

Membrane and Reagent Preparation : H3R-expressing cell membranes are prepared as described above. The assay buffer typically contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, pH 7.4.

-

Assay Incubation : In a 96-well plate, membranes are pre-incubated with varying concentrations of this compound for 15-30 minutes at 30°C.

-

Stimulation and Labeling : The reaction is initiated by adding a solution containing the agonist (e.g., histamine, for antagonist determination) and [35S]GTPγS (final concentration ~0.1 nM).

-

To measure inverse agonism : No agonist is added. A decrease in basal [35S]GTPγS binding in the presence of this compound indicates inverse agonist activity.

-

To measure antagonism : Concentration-response curves for histamine are generated in the absence and presence of fixed concentrations of this compound.

-

-

Termination and Filtration : The reaction is incubated for 30-60 minutes at 30°C and terminated by rapid filtration, as described for the binding assay.

-

Data Analysis : Radioactivity is quantified by scintillation counting. For inverse agonism, the percentage decrease from basal activity is calculated. For antagonism, the shift in the histamine EC50 is analyzed using a Schild plot to determine the pA2 value, from which the Kb can be derived.

In Vivo Microdialysis

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

-

Surgical Implantation : Male Wistar rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex. Animals are allowed several days to recover.

-

Probe Insertion and Perfusion : On the day of the experiment, a microdialysis probe (e.g., 4 mm membrane) is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.5 µL/min).

-

Baseline Sampling : The system is allowed to equilibrate for 2-3 hours. Following equilibration, several baseline dialysate samples are collected at fixed intervals (e.g., every 20 minutes) to ensure stable neurotransmitter levels.

-

Drug Administration : this compound (e.g., 10 or 30 mg/kg) or vehicle is administered orally (p.o.).

-

Post-Administration Sampling : Dialysate collection continues for several hours post-administration to monitor changes in neurotransmitter concentrations over time.

-

Neurochemical Analysis : The collected dialysate samples are immediately analyzed or stored at -80°C. The concentrations of dopamine, norepinephrine, and histamine metabolites are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The system is calibrated with standard solutions of known concentrations for each analyte. Data are typically expressed as a percentage change from the average baseline concentration.

Conclusion

This compound is a high-affinity histamine H3 receptor inverse agonist that effectively increases histaminergic, dopaminergic, and noradrenergic neurotransmission in the cerebral cortex. This neurochemical profile is achieved by blocking the constitutive inhibitory activity of H3 autoreceptors and heteroreceptors. The quantitative binding and functional data confirm its potency and mechanism of action. In vivo microdialysis studies provide direct evidence of its ability to modulate key neurotransmitter systems associated with wakefulness and cognition. These preclinical findings establish a strong pharmacological basis for the ongoing clinical development of this compound as a novel therapeutic for narcolepsy and other disorders characterized by excessive daytime sleepiness.

References

Samelisant's Role in Wakefulness and Sleep-Wake Cycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samelisant (SUVN-G3031) is a potent and selective histamine H3 (H3) receptor inverse agonist currently under investigation for the treatment of sleep-wake disorders, most notably narcolepsy. This technical guide provides an in-depth overview of the core pharmacology of this compound, its mechanism of action in promoting wakefulness, and its effects on the sleep-wake cycle. We will delve into the preclinical and clinical data, detailing the experimental protocols and presenting quantitative findings in a structured format. Furthermore, this guide will visualize the key signaling pathways and experimental workflows to offer a comprehensive understanding of this compound's role in sleep medicine.

Introduction: The Histaminergic System and Wakefulness

The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in regulating arousal and maintaining wakefulness. Histaminergic neurons project widely throughout the brain, releasing histamine, which acts on four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). The H3 receptor is a presynaptic autoreceptor that provides negative feedback on histamine synthesis and release. It also functions as a heteroreceptor, inhibiting the release of other key wake-promoting neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[1][2] Consequently, blocking the H3 receptor is a promising therapeutic strategy to enhance wakefulness and alleviate excessive daytime sleepiness (EDS).

This compound is a novel, orally bioavailable small molecule that acts as a potent and selective inverse agonist at the H3 receptor.[3] Its inverse agonism not only blocks the receptor but also inhibits its constitutive activity, leading to a robust increase in the release of histamine and other neurotransmitters involved in arousal.

Mechanism of Action: Histamine H3 Receptor Inverse Agonism

This compound exerts its wake-promoting effects by acting as an inverse agonist at the histamine H3 receptor. This mechanism involves two key actions:

-

Antagonism of Agonist Binding: this compound competitively blocks the binding of endogenous histamine to the H3 receptor, thereby preventing the agonistic effects that lead to the inhibition of neurotransmitter release.

-

Inhibition of Constitutive Activity: The H3 receptor exhibits a degree of constitutive (agonist-independent) activity. As an inverse agonist, this compound binds to the receptor and stabilizes it in an inactive conformation, thus reducing this basal inhibitory tone on neurotransmitter release.

This dual action results in a significant increase in the synaptic concentrations of histamine, norepinephrine, and dopamine in key brain regions associated with wakefulness and arousal, such as the cerebral cortex.[3][4]

Signaling Pathway of the Histamine H3 Receptor and the Effect of this compound

The histamine H3 receptor is coupled to the Gαi/o family of G proteins. Agonist binding to the H3 receptor initiates a signaling cascade that ultimately suppresses neuronal activity. This compound, by its inverse agonist action, counteracts this pathway.

Caption: Histamine H3 Receptor Signaling Pathway and this compound's Point of Intervention.

Preclinical Pharmacology

Extensive preclinical studies in various animal models have demonstrated the wake-promoting and anti-cataplectic potential of this compound.

Receptor Binding and Functional Activity

This compound exhibits high affinity and selectivity for the histamine H3 receptor.

| Parameter | Human H3R | Rat H3R | Reference(s) |

| Binding Affinity (Ki) | 8.7 nM | 9.8 nM | |

| Functional Activity | Inverse Agonist | Inverse Agonist |

Table 1: this compound Receptor Binding Affinity and Functional Activity.

Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of this compound for the human and rat H3 receptors.

-

Method:

-

Membrane preparations from cells expressing either human or rat H3 receptors were used.

-

Membranes were incubated with a fixed concentration of the radioligand [3H]Nα-methylhistamine and varying concentrations of this compound.

-

After incubation, bound and unbound radioligand were separated by rapid filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional activity of this compound at the H3 receptor.

-

Method:

-

Membrane preparations containing the H3 receptor were incubated with this compound in the presence of GDP and [35S]GTPγS.

-

As an inverse agonist, this compound decreases the basal level of G-protein activation, leading to a reduction in the binding of [35S]GTPγS.

-

The amount of bound [35S]GTPγS was measured by scintillation counting.

-

A decrease in [35S]GTPγS binding in the presence of this compound indicates inverse agonist activity.

-

In Vivo Neurochemical Effects

In vivo microdialysis studies in rats have shown that this compound significantly increases the extracellular levels of key wake-promoting neurotransmitters in the prefrontal cortex.

| Neurotransmitter | Change from Baseline | Animal Model | Reference(s) |

| Histamine | Significant Increase | Rat | |

| Norepinephrine | Significant Increase | Rat | |

| Dopamine | Significant Increase | Rat |

Table 2: Effect of this compound on Neurotransmitter Levels in the Rat Prefrontal Cortex.

Experimental Protocols

-

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving rats.

-

Method:

-

A microdialysis probe was stereotaxically implanted into the prefrontal cortex of anesthetized rats.

-

Following a recovery period, the probe was perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Dialysate samples were collected at regular intervals before and after oral administration of this compound.

-

The concentrations of histamine, dopamine, and norepinephrine in the dialysate were determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Effects on Sleep-Wake Architecture

Sleep electroencephalography (EEG) studies in orexin knockout mice, a well-established animal model of narcolepsy, have demonstrated the potent wake-promoting and anti-cataplectic effects of this compound.

| Sleep/Wake State | Effect of this compound (10 and 30 mg/kg, p.o.) | Animal Model | Reference(s) |

| Wakefulness | Significant Increase | Orexin Knockout Mice | |

| NREM Sleep | Concomitant Decrease | Orexin Knockout Mice | |

| Direct REM Sleep Onset (DREM) Episodes | Significant Decrease | Orexin Knockout Mice |

Table 3: Effects of this compound on Sleep-Wake Parameters in Orexin Knockout Mice.

Experimental Protocols

Caption: Experimental Workflow for Sleep EEG Studies in Orexin Knockout Mice.

-

Method:

-

Orexin knockout mice were surgically implanted with electrodes for EEG and electromyography (EMG) recording.

-

Following a recovery period, mice were habituated to the recording chambers.

-

Baseline sleep-wake patterns were recorded for 24 hours.

-

This compound or vehicle was administered orally at the beginning of the dark (active) phase.

-

EEG and EMG signals were continuously recorded and subsequently scored for wakefulness, non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep, and cataplectic episodes.

-

Clinical Development in Narcolepsy

This compound has been evaluated in a Phase 2, double-blind, placebo-controlled clinical trial for the treatment of excessive daytime sleepiness in adult patients with narcolepsy (with or without cataplexy) (NCT04072380).

Study Design

-

Population: Adult patients (18-65 years) diagnosed with narcolepsy.

-

Intervention: this compound (2 mg or 4 mg) or placebo administered orally once daily for 2 weeks.

-

Primary Endpoint: Change from baseline in the Epworth Sleepiness Scale (ESS) total score at Week 2.

-

Secondary Endpoints: Change from baseline in the Maintenance of Wakefulness Test (MWT) and Clinical Global Impression of Severity (CGI-S) scores.

Clinical Efficacy

The study met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in EDS.

| Endpoint | This compound (Combined Doses) vs. Placebo | p-value | Reference(s) |

| Change in ESS Total Score | -2.1 point reduction | <0.024 | |

| Change in CGI-S Score | Statistically significant improvement | - | |

| Change in MWT Score | Not statistically significant | - |

Table 4: Key Efficacy Results from the Phase 2 Study of this compound in Narcolepsy.

Safety and Tolerability

This compound was generally safe and well-tolerated in the Phase 2 study. The most common treatment-emergent adverse events were insomnia, abnormal dreams, nausea, and hot flush.

Experimental Protocols

-

Objective: To objectively assess sleep patterns and the severity of daytime sleepiness in narcolepsy patients.

-

Method:

-

Overnight PSG was conducted to rule out other sleep disorders and ensure adequate sleep prior to the MSLT. PSG monitoring includes EEG, EOG (electrooculogram), EMG (electromyogram), ECG (electrocardiogram), respiratory effort, airflow, and oxygen saturation.

-

The MSLT was performed the following day, consisting of a series of scheduled naps to measure the time it takes for the patient to fall asleep (sleep latency) and the occurrence of sleep-onset REM periods (SOREMPs).

-

Caption: Workflow of the Phase 2 Clinical Trial of this compound in Narcolepsy.

Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value | Population | Reference(s) |

| Tmax (Time to Peak Concentration) | ~3 hours | Healthy Volunteers | |

| t1/2 (Half-life) | 23-34 hours | Healthy Volunteers | |

| Route of Elimination | Primarily renal excretion (~60%) | Healthy Volunteers | |

| Food, Gender, and Age Effect | No significant effect on pharmacokinetics | Healthy Volunteers |

Table 5: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers.

Conclusion

This compound, a potent and selective histamine H3 receptor inverse agonist, has demonstrated a strong potential as a novel therapeutic agent for the treatment of narcolepsy and other disorders of excessive sleepiness. Its mechanism of action, leading to increased levels of wake-promoting neurotransmitters, is well-supported by preclinical neurochemical and electrophysiological data. The positive results from the Phase 2 clinical trial, showing a significant reduction in subjective sleepiness, further validate its therapeutic promise. Future clinical development will continue to elucidate the full potential of this compound in the management of sleep-wake cycle disorders.

References

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Samelisant (SUVN-G3031): A Technical Review of its Development and Clinical Potential

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Samelisant (SUVN-G3031) is a novel, potent, and selective histamine H3 receptor (H3R) inverse agonist currently under development for the treatment of narcolepsy. This technical guide provides a comprehensive review of its pharmacological profile, mechanism of action, preclinical data, and clinical trial results. This compound's ability to modulate central nervous system histamine levels, as well as other key neurotransmitters, positions it as a promising therapeutic agent for disorders of excessive daytime sleepiness. This document summarizes key quantitative data in structured tables, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through Graphviz diagrams to offer a thorough understanding of this compound's development and clinical potential.

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, and other debilitating symptoms.[1] Current treatment options often have limitations, including side effects and incomplete efficacy.[2] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other neurotransmitters involved in wakefulness, such as dopamine and norepinephrine.[3][4] As an inverse agonist of the H3 receptor, this compound inhibits the constitutive activity of the receptor, leading to increased synthesis and release of histamine, thereby promoting wakefulness.[3] Developed by Suven Life Sciences, this compound (SUVN-G3031) has demonstrated a favorable preclinical profile and has shown promising results in clinical trials for the treatment of narcolepsy.

Mechanism of Action

This compound acts as a potent and selective inverse agonist at the histamine H3 receptor. These receptors are primarily located on presynaptic nerve terminals in the central nervous system. As autoreceptors on histaminergic neurons, they inhibit the release of histamine. As heteroreceptors on non-histaminergic neurons, they modulate the release of other neurotransmitters, including dopamine, norepinephrine, and acetylcholine.

By acting as an inverse agonist, this compound not only blocks the binding of histamine to the H3 receptor but also reduces its basal, constitutive activity. This leads to a disinhibition of histamine release from histaminergic neurons. The increased synaptic histamine concentration subsequently enhances the activity of wake-promoting neuronal circuits. Furthermore, by blocking H3 heteroreceptors, this compound facilitates the release of other wakefulness-associated neurotransmitters in brain regions like the cerebral cortex.

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates high binding affinity for both human and rat histamine H3 receptors, with minimal variation between species. It exhibits high selectivity for the H3 receptor over a wide range of other receptors, ion channels, and transporters, suggesting a low potential for off-target effects.

| Receptor | Species | Binding Affinity (Ki) |

| Histamine H3 | Human | 8.7 nM |

| Histamine H3 | Rat | 9.8 nM |

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical species and humans.

| Species | Parameter | Value |

| Human | Elimination Half-life | 23-34 hours |

| Human | Time to Peak Concentration (Tmax) | ~3 hours |

| Human | Route of Elimination | Primarily renal excretion (~60%) |

Preclinical Studies

Neurochemical Modulation

In vivo microdialysis studies in rats have shown that this compound significantly increases the levels of histamine, dopamine, and norepinephrine in the cerebral cortex. Notably, it does not affect dopamine levels in the striatum or nucleus accumbens, suggesting a low potential for abuse.

Wake-Promoting and Anti-Cataplectic Effects

In orexin knockout mice, a well-established animal model of narcolepsy, oral administration of this compound (10 and 30 mg/kg) produced a significant increase in wakefulness and a corresponding decrease in NREM sleep. The compound also demonstrated anti-cataplectic effects by significantly reducing the number of direct REM sleep onset (DREM) episodes.

Clinical Development

Phase 2 Clinical Trial (NCT04072380)

A Phase 2, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in adult patients with narcolepsy with or without cataplexy.

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |

| Patient Population | 171-190 adult patients (18-65 years) with narcolepsy (with or without cataplexy) |

| ESS score ≥12 and mean MWT <12 min at baseline | |

| Treatment Arms | This compound 2 mg, this compound 4 mg, Placebo (1:1:1 ratio) |

| Treatment Duration | Once daily for 2 weeks |

| Primary Endpoint | Change from baseline in Epworth Sleepiness Scale (ESS) score at Week 2 |

| Secondary Endpoints | Change from baseline in Maintenance of Wakefulness Test (MWT), Clinical Global Impression – Severity (CGI-S), Patient Global Impression of Change (PGI-C), and Clinical Global Impression of Change (CGI-C) scores at Week 2 |

Efficacy Results

The study met its primary endpoint, with this compound demonstrating a statistically significant and clinically meaningful reduction in excessive daytime sleepiness as measured by the ESS total score compared to placebo.

| Endpoint | Result |

| Primary Endpoint (Change in ESS) | Statistically significant reduction of 2.1 points compared to placebo (p<0.024) |

| Secondary Endpoints | Statistically significant improvements in CGI-S, PGI-C, and CGI-C |

Safety and Tolerability

This compound was generally safe and well-tolerated in the Phase 2 trial. The most commonly reported adverse events (in ≥5% of patients in any treatment group) were insomnia, abnormal dreams, nausea, and hot flush. No serious adverse events or deaths were reported.

Experimental Protocols

In Vivo Microdialysis

-

Objective: To evaluate the effect of this compound on neurotransmitter levels in the rat brain.

-

Methodology:

-

Male Wistar rats were surgically implanted with guide cannulae targeting the cerebral cortex.

-

Following a recovery period, a microdialysis probe was inserted through the guide cannula.

-

The probe was perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Dialysate samples were collected at regular intervals before and after oral administration of this compound or vehicle.

-

Neurotransmitter levels (histamine, dopamine, norepinephrine) in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Sleep EEG in Orexin Knockout Mice

-

Objective: To assess the wake-promoting and anti-cataplectic effects of this compound.

-

Methodology:

-

Orexin knockout mice were surgically implanted with telemetric devices for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

After a recovery period, baseline sleep-wake patterns were recorded.

-

Mice were orally administered this compound (e.g., 10 and 30 mg/kg) or vehicle.

-

EEG and EMG data were continuously recorded for a defined period post-dosing.

-

Sleep-wake states (wakefulness, NREM sleep, REM sleep) and cataplectic events (DREMs) were scored and analyzed.

-

Conclusion